molecular formula C50H78N12O14S B1672559 tert-butyl N-[(2R)-1-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]carbamate;sulfuric acid CAS No. 83861-29-4

tert-butyl N-[(2R)-1-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]carbamate;sulfuric acid

Cat. No.: B1672559
CAS No.: 83861-29-4
M. Wt: 1103.3 g/mol
InChI Key: QTXYFTMWQXMAQW-DCBJEQAZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It has shown anti-atherosclerotic activity, making it a compound of interest in cardiovascular research . The molecular formula of tert-butyl N-[(2R)-1-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]carbamate;sulfuric acid is C50H76N12O10.H2O4S, and it has a molecular weight of 1103.30.

Preparation Methods

The synthesis of tert-butyl N-[(2R)-1-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]carbamate;sulfuric acid involves several steps:

    Conversion of N2-tert-Butoxycarbonyl-N6-benzyloxycarbonyl-L-arginine: This compound is treated with isobutyl oxycarbonyl chloride and N-methylmorpholine to form a lactam.

    Cleavage of the tert-butoxycarbonyl group: This step yields the aminolactam, which is then coupled with N-tert-butoxycarbonyl-D-phenylalanyl-L-proline using the mixed anhydride method.

    Reduction of the lactam carbonyl: Lithium aluminum hydride (LiAlH4) is used to reduce the lactam carbonyl to an aldehyde group, present as a cyclic alpha-aminoalcohol.

    Removal of the benzyloxycarbonyl blocking group: This final step provides GYKI-14451.

Chemical Reactions Analysis

tert-butyl N-[(2R)-1-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]carbamate;sulfuric acid undergoes various chemical reactions, including:

    Oxidation and Reduction: The lactam carbonyl is reduced to an aldehyde group using LiAlH4.

    Substitution: The synthesis involves the substitution of protective groups, such as the removal of the benzyloxycarbonyl blocking group.

Common reagents used in these reactions include isobutyl oxycarbonyl chloride, N-methylmorpholine, and LiAlH4 . The major product formed from these reactions is this compound .

Scientific Research Applications

    Cardiovascular Research: It is a potent inhibitor of thrombin, making it valuable in studies related to blood coagulation and thrombosis

    Anti-Atherosclerotic Activity: The compound has shown promise in reducing atherosclerosis, a condition characterized by the buildup of fats, cholesterol, and other substances in and on the artery walls

    In Vitro and In Vivo Studies: Research has demonstrated its efficacy in both in vitro and in vivo models, highlighting its potential therapeutic benefits.

Mechanism of Action

tert-butyl N-[(2R)-1-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]carbamate;sulfuric acid exerts its effects by inhibiting thrombin, a key enzyme in the blood coagulation process . At concentrations as low as 1 µM, it significantly prolongs the whole blood recalcification time, partial thromboplastin time, and prothrombin time . The compound targets thrombin and interferes with its activity, thereby preventing the formation of blood clots .

Comparison with Similar Compounds

tert-butyl N-[(2R)-1-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]carbamate;sulfuric acid is unique due to its specific inhibition of thrombin and its anti-atherosclerotic properties . Similar compounds include:

    Benzamidine Derivatives: These compounds also inhibit thrombin but may have different pharmacokinetic properties.

    Peptidylarginals: These are another class of thrombin inhibitors that have been studied for their anticoagulant effects.

Properties

CAS No.

83861-29-4

Molecular Formula

C50H78N12O14S

Molecular Weight

1103.3 g/mol

IUPAC Name

tert-butyl N-[(2R)-1-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]carbamate;sulfuric acid

InChI

InChI=1S/2C25H38N6O5.H2O4S/c2*1-25(2,3)36-24(35)30-19(15-17-9-5-4-6-10-17)22(34)31-14-8-12-20(31)21(33)29-18(16-32)11-7-13-28-23(26)27;1-5(2,3)4/h2*4-6,9-10,16,18-20H,7-8,11-15H2,1-3H3,(H,29,33)(H,30,35)(H4,26,27,28);(H2,1,2,3,4)/t2*18-,19+,20-;/m00./s1

InChI Key

QTXYFTMWQXMAQW-DCBJEQAZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C=O.CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C=O.OS(=O)(=O)O

SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C=O.CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C=O.OS(=O)(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C=O.CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C=O.OS(=O)(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Boc-D-Phe-Pro-Arg-al
GYKI 14,451
GYKI 14451
GYKI-14,451
GYKI-14451
LY 178207
LY-178207
tert-butyl-oxy-carbonyl-D-Phe-Pro-Arg-al
tert-butyloxycarbonyl-phenylalanyl-prolyl-arginal

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-[(2R)-1-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]carbamate;sulfuric acid
Reactant of Route 2
tert-butyl N-[(2R)-1-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]carbamate;sulfuric acid
Reactant of Route 3
tert-butyl N-[(2R)-1-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]carbamate;sulfuric acid
Reactant of Route 4
Reactant of Route 4
tert-butyl N-[(2R)-1-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]carbamate;sulfuric acid
Reactant of Route 5
tert-butyl N-[(2R)-1-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]carbamate;sulfuric acid
Reactant of Route 6
tert-butyl N-[(2R)-1-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]carbamate;sulfuric acid

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